molecular formula C19H16N4O2S B11147041 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide

Cat. No.: B11147041
M. Wt: 364.4 g/mol
InChI Key: ZRTAOCBNSXQKSQ-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and benzothiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Indole Synthesis: The indole ring is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the indole derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the indole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. Compounds containing indole and benzothiazole rings have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole and benzothiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-3-carboxamide: Similar structure but with a different substitution pattern on the indole ring.

    N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The unique combination of indole and benzothiazole rings in N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide provides a distinct set of chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H16N4O2S/c24-17(23-19-22-14-7-3-4-8-16(14)26-19)9-10-20-18(25)15-11-12-5-1-2-6-13(12)21-15/h1-8,11,21H,9-10H2,(H,20,25)(H,22,23,24)

InChI Key

ZRTAOCBNSXQKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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